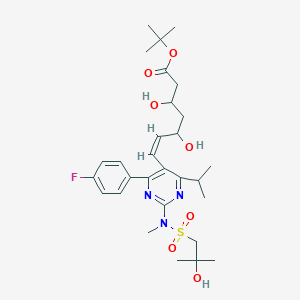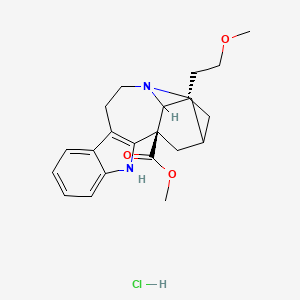
(+)-18-Methoxycoronaridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-18-Methoxycoronaridine hydrochloride: is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt, which enhances its solubility and stability for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-18-Methoxycoronaridine hydrochloride typically involves multiple steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (+)-18-Methoxycoronaridine hydrochloride can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: (+)-18-Methoxycoronaridine hydrochloride is used as a research tool to study the structure-activity relationships of ibogaine derivatives. It helps in understanding the chemical properties and reactivity of these compounds.
Biology: In biological research, the compound is used to investigate its effects on various biological systems, particularly the nervous system. It is studied for its potential neuroprotective and neuroregenerative properties.
Medicine: The most significant application of this compound is in the field of medicine, where it is explored for its potential to treat addiction, depression, and other neurological disorders. It is believed to modulate neurotransmitter systems, which could be beneficial in these conditions.
Industry: While its industrial applications are limited, the compound’s potential therapeutic benefits make it a candidate for pharmaceutical development.
Mecanismo De Acción
The mechanism of action of (+)-18-Methoxycoronaridine hydrochloride involves its interaction with various molecular targets in the brain. It is believed to act on:
Nicotinic Acetylcholine Receptors: Modulating these receptors can influence neurotransmitter release and neuronal activity.
Serotonin Transporters: Inhibiting serotonin reuptake can enhance mood and reduce depressive symptoms.
Dopamine Transporters: Modulating dopamine levels can help in treating addiction and other mood disorders.
Comparación Con Compuestos Similares
Ibogaine: The parent compound from which (+)-18-Methoxycoronaridine hydrochloride is derived. It has similar therapeutic potential but different pharmacokinetic properties.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in research and potential therapeutic use.
Propiedades
Fórmula molecular |
C22H29ClN2O3 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
methyl (1R,17S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1 |
Clave InChI |
CVBFKKVQGICEBT-XGNADRIESA-N |
SMILES isomérico |
COCC[C@@H]1CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
SMILES canónico |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


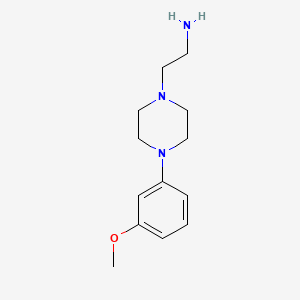
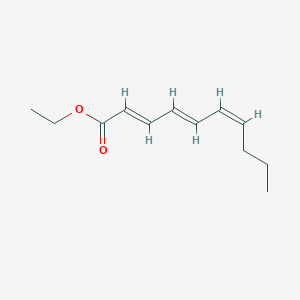

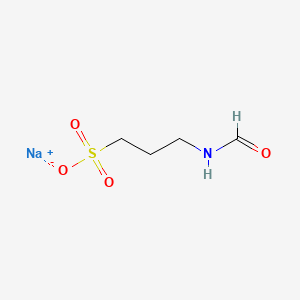
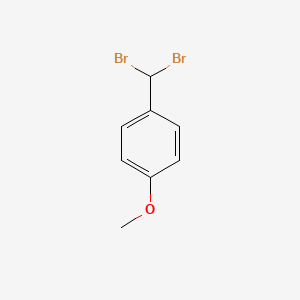
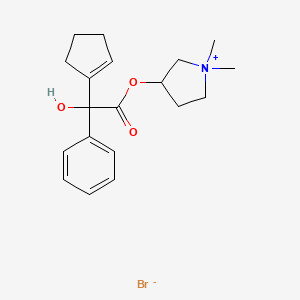
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
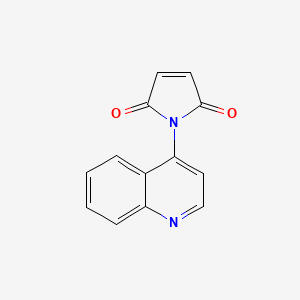
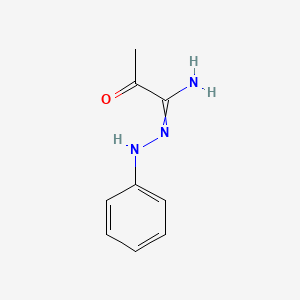
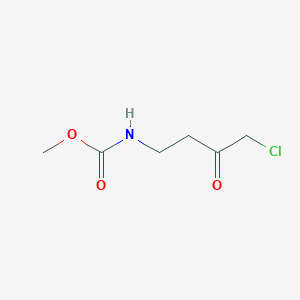
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
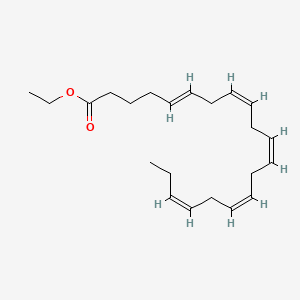
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
